Irreversible Covalent Binding Differentiates MI-2 from Reversible Phenothiazine Inhibitors (Mepazine, Thioridazine)
MI-2 functions as an irreversible, covalent inhibitor of MALT1, whereas mepazine and thioridazine are reversible, non-competitive inhibitors [1]. This mechanistic distinction is critical: covalent inhibition ensures sustained target engagement even after compound washout, a property not achievable with reversible inhibitors. In a direct comparison of MI-2 and mepazine for the prevention of DSS-induced experimental colitis in mice, both inhibitors showed dose-dependent attenuation of disease activity, but the irreversible mechanism of MI-2 offers the advantage of prolonged MALT1 suppression in cellular contexts [2].
| Evidence Dimension | MALT1 inhibition mechanism |
|---|---|
| Target Compound Data | Irreversible covalent binding |
| Comparator Or Baseline | Mepazine, thioridazine: reversible non-competitive inhibition |
| Quantified Difference | Qualitative mechanistic difference; MI-2 covalent binding leads to sustained target engagement, whereas reversible inhibitors require continuous presence |
| Conditions | Biochemical and cellular MALT1 protease assays |
Why This Matters
For long-term cellular assays or in vivo studies where compound washout is a concern, MI-2's irreversible binding ensures persistent MALT1 inhibition, a key selection criterion over reversible alternatives.
- [1] Burgess DJ. Assault on MALT1. Nat Rev Drug Discov. 2013;12(2):100. doi:10.1038/nrd3942 View Source
- [2] Liu R, et al. MALT1 inhibitors prevent the development of DSS-induced experimental colitis in mice via inhibiting NF-κB and NLRP3 inflammasome activation. Oncotarget. 2016;7(21):30575-30584. doi:10.18632/oncotarget.8901 View Source
